N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide
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Overview
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide is a chemical compound that has garnered attention in various fields of scientific research due to its potential biological activity and applications. This compound is part of the oxalamide family, which is known for its diverse range of biological and chemical properties.
Scientific Research Applications
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . The interaction of the compound with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the nature of the target.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Based on the broad range of activities exhibited by similar indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide typically involves the reaction of 1-isopropylpiperidine with oxalyl chloride, followed by the addition of propylamine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Formation of the intermediate: 1-isopropylpiperidine reacts with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl chloride intermediate.
Addition of propylamine: The intermediate is then reacted with propylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products are substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-isopropylpiperidin-4-yl)methyl)-N2-phenyloxalamide
- N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-propyloxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropylpiperidine moiety and oxalamide linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-[(1-propan-2-ylpiperidin-4-yl)methyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-4-7-15-13(18)14(19)16-10-12-5-8-17(9-6-12)11(2)3/h11-12H,4-10H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIGBNZRMVOEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCN(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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